3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromo-substituted pyrazole ring, an oxadiazole ring, and a carboxamide group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of 1H-pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable alkylating agent to introduce the methyl group. The resulting compound is further reacted with 2-(dimethylamino)ethylamine to form the desired amide linkage. Finally, the oxadiazole ring is constructed through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 3-[(4-fluoro-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide lies in its bromo-substituted pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. This unique substitution pattern can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C11H15BrN6O2 |
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Molecular Weight |
343.18 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H15BrN6O2/c1-17(2)4-3-13-10(19)11-15-9(16-20-11)7-18-6-8(12)5-14-18/h5-6H,3-4,7H2,1-2H3,(H,13,19) |
InChI Key |
OHPQRQLVHDETSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=NC(=NO1)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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